1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine
Overview
Description
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine is a chemical compound that belongs to the class of heterocyclic compounds It features a benzo[b][1,4]dioxepin ring system, which is a seven-membered ring containing two oxygen atoms
Mechanism of Action
Target of Action
It is known that similar compounds have been used to synthesize metal (ii) complexes, which have shown significant biological activities .
Mode of Action
It’s known that similar compounds interact with their targets through the formation of metal (ii) complexes . These complexes can interact with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to have antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may affect pathways related to oxidative stress, microbial growth, and inflammation .
Result of Action
Similar compounds have shown significant antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may have protective effects against oxidative stress, microbial infections, and inflammation .
Action Environment
It’s known that similar compounds are stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may influence the stability of the compound.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have been used in the synthesis of novel 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3] oxazine analogues, which have shown significant in vitro anti-cancer activity against two breast cancer cell lines MCF 7 and MDA-MB-231 .
Cellular Effects
Related compounds have shown to have significant antioxidant activity, as well as antimicrobial and anti-inflammatory activities .
Molecular Mechanism
Related compounds have shown to have very good binding affinities towards the EGFR target .
Preparation Methods
The synthesis of 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with appropriate alkylating agents. One common synthetic route includes the reaction of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with 2-methyl-propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Comparison with Similar Compounds
Similar compounds to 1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine include:
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-7-hydroxy-2-methyl-6-propyl-chromen-4-one: This compound features a similar benzo[b][1,4]dioxepin ring system but with additional functional groups.
(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid: This compound contains a boronic acid functional group, making it useful in different chemical reactions.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(14)10-4-5-11-12(8-10)16-7-3-6-15-11/h4-5,8-9,13H,3,6-7,14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYBGRRLUKEBOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC2=C(C=C1)OCCCO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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